molecular formula C13H17ClO2 B1320074 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane CAS No. 278619-91-3

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane

Cat. No. B1320074
CAS RN: 278619-91-3
M. Wt: 240.72 g/mol
InChI Key: NSARVEGIOLYKLI-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, also known as 4-methoxyhexanal, is an organic compound belonging to the class of aliphatic aldehydes. It is a colorless liquid with a characteristic odor. It is used in various industries such as food and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds. It has a wide range of applications in scientific research and is one of the most widely used compounds in the laboratory.

Scientific Research Applications

Crystal and Molecular Structures

  • The compound has been studied for its crystal and molecular structures. Chelli et al. (2016) analyzed its crystal structure, revealing the positions of the methyl groups and 4-methoxyphenyl substituent, which are crucial for understanding its chemical behavior and interactions (Chelli et al., 2016).

Synthesis and Characterization

  • Research by Fischer et al. (2014) and Geyer et al. (2015) has focused on the synthesis of compounds containing 4-methoxyphenyl groups. These studies contribute to the broader understanding of the synthetic pathways and potential applications of compounds like 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane (Fischer, Burschka, & Tacke, 2014); (Geyer et al., 2015).

Oxyfunctionalization of Ketones

  • Ren et al. (1996) explored the use of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, a related compound, in the oxyfunctionalization of enolizable ketones. This research is significant for understanding chemical transformations that might involve 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane (Ren, Liu, & Guo, 1996).

Pharmacokinetics in Rats

  • While focusing on pharmacokinetics, Tse et al. (1984) investigated a compound structurally related to 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, which can be insightful for understanding the absorption and distribution behavior of such compounds in biological systems (Tse, Chang, Finkelstein, Ballard, & Jaffe, 1984).

Aryl Cation Reactivity

  • The reactivity of aryl cations, specifically those related to 4-methoxyphenyl, has been examined by Protti et al. (2004), which may provide insights into the reactivity and potential applications of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane in chemical syntheses (Protti, Fagnoni, Mella, & Albini, 2004).

Chemical Synthesis Applications

Mechanism of Action

Target of Action

The primary target of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, also known as Emvododstat , is dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine synthesis pathway .

Mode of Action

Emvododstat interacts with DHODH, inhibiting its function . This inhibition leads to a decrease in uridine nucleotides, which are essential for various cellular processes, including DNA and RNA synthesis .

Biochemical Pathways

By inhibiting DHODH, Emvododstat disrupts the de novo pyrimidine synthesis pathway . This disruption can lead to a decrease in cell proliferation, particularly in cells with a high demand for pyrimidine nucleotides, such as cancer cells .

Pharmacokinetics

Emvododstat has been found to be a potent inhibitor of the CYP2D6 enzyme . This interaction can lead to increased plasma concentrations of drugs metabolized by CYP2D6, as seen in a study with dextromethorphan . The pharmacokinetic properties of Emvododstat, including its absorption, distribution, metabolism, and excretion (ADME), are still under investigation.

Result of Action

The inhibition of DHODH by Emvododstat leads to a decrease in uridine nucleotides, disrupting cellular processes such as DNA and RNA synthesis . This can result in decreased cell proliferation, particularly in cells with a high demand for pyrimidine nucleotides, such as cancer cells .

Action Environment

The action, efficacy, and stability of Emvododstat can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics, as seen with its interaction with CYP2D6

properties

IUPAC Name

6-chloro-1-(4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSARVEGIOLYKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594350
Record name 6-Chloro-1-(4-methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

278619-91-3
Record name 6-Chloro-1-(4-methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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